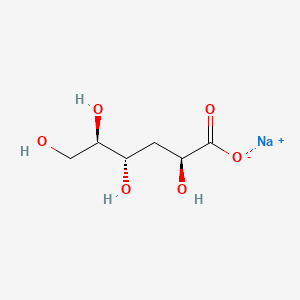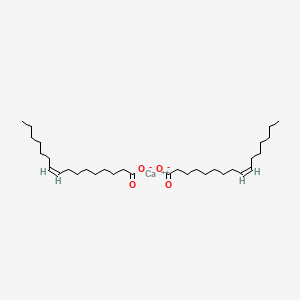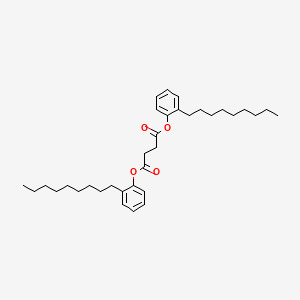
Bis(nonylphenyl) succinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(nonylphenyl) succinate: is an organic compound with the molecular formula C34H50O4 . It is a derivative of succinic acid, where two nonylphenyl groups are attached to the succinate backbone. This compound is known for its unique chemical properties and is used in various industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of bis(nonylphenyl) succinate typically involves the esterification of succinic acid with nonylphenol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to a temperature of around 150-200°C to facilitate the esterification process. The product is then purified through distillation or recrystallization.
Industrial Production Methods: In industrial settings, the production of this compound is often carried out in large-scale reactors. The process involves the continuous feeding of succinic acid and nonylphenol into the reactor, along with the catalyst. The reaction mixture is maintained at the desired temperature and pressure to ensure complete conversion of the reactants. The product is then separated and purified using techniques such as distillation, filtration, and crystallization.
化学反应分析
Types of Reactions: Bis(nonylphenyl) succinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The nonylphenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products:
Oxidation: Nonylphenyl carboxylic acids.
Reduction: Nonylphenyl alcohols.
Substitution: Various substituted nonylphenyl derivatives.
科学研究应用
Chemistry: Bis(nonylphenyl) succinate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of polymers, resins, and other specialty chemicals.
Biology: In biological research, this compound is used as a model compound to study the interactions of esters with biological molecules. It is also used in the development of bio-based materials and biodegradable polymers.
Medicine: The compound has potential applications in drug delivery systems due to its ability to form stable complexes with pharmaceutical agents. It is also being investigated for its potential use in the development of new therapeutic agents.
Industry: this compound is used as a plasticizer in the production of flexible plastics and as a lubricant additive in the formulation of high-performance lubricants. It is also used in the manufacture of coatings, adhesives, and sealants.
作用机制
The mechanism of action of bis(nonylphenyl) succinate involves its interaction with various molecular targets and pathways. The compound can interact with enzymes and proteins, altering their activity and function. It can also modulate the properties of cell membranes, affecting the transport of molecules across the membrane. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
相似化合物的比较
- Bis(2-ethylhexyl) succinate
- Bis(4-tert-butylphenyl) succinate
- Bis(2,4-di-tert-butylphenyl) succinate
Comparison: Bis(nonylphenyl) succinate is unique due to the presence of nonylphenyl groups, which impart specific chemical and physical properties. Compared to other similar compounds, this compound exhibits higher thermal stability and better compatibility with various polymers and resins. Its unique structure also allows for specific interactions with biological molecules, making it a valuable compound in scientific research and industrial applications.
属性
CAS 编号 |
93982-13-9 |
|---|---|
分子式 |
C34H50O4 |
分子量 |
522.8 g/mol |
IUPAC 名称 |
bis(2-nonylphenyl) butanedioate |
InChI |
InChI=1S/C34H50O4/c1-3-5-7-9-11-13-15-21-29-23-17-19-25-31(29)37-33(35)27-28-34(36)38-32-26-20-18-24-30(32)22-16-14-12-10-8-6-4-2/h17-20,23-26H,3-16,21-22,27-28H2,1-2H3 |
InChI 键 |
YXNPFNPHSYKAFN-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCC1=CC=CC=C1OC(=O)CCC(=O)OC2=CC=CC=C2CCCCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


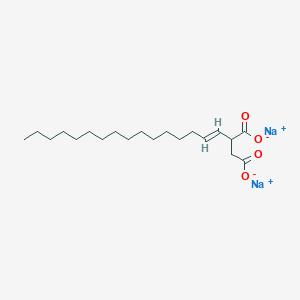
![Spiro[1,4-oxazepine-3(2H),9'-[9H]xanthen]-5-amine, 2'-(2,2-dimethylpropoxy)-4'-fluoro-7'-(2-fluoro-3-pyridinyl)-6,7-dihydro-, (3S)-](/img/structure/B12643286.png)
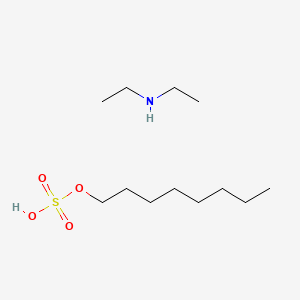

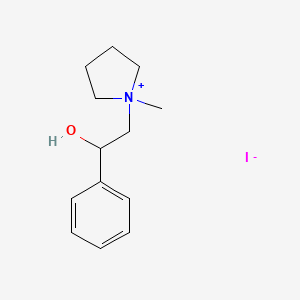

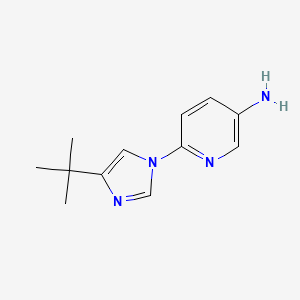

![N-[4-(2-Hydroxyethyl)phenyl]-4-(propan-2-yl)benzene-1-sulfonamide](/img/structure/B12643325.png)
